molecular formula C11H18O2 B12682443 Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol CAS No. 93963-82-7

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol

Cat. No.: B12682443
CAS No.: 93963-82-7
M. Wt: 182.26 g/mol
InChI Key: UXQDVMLNTSETMB-UHFFFAOYSA-N
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Description

Structural Characterization of Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol

Molecular Architecture and Stereochemical Considerations

This compound features a tricyclo[5.2.1.0²,⁶]decane core, a bridged polycyclic system that imposes significant rigidity on the molecular structure. The compound’s backbone consists of fused cyclohexane and norbornane-like rings, with a methano bridge spanning the 4,7-positions of the indene system. The hydroxyl group is positioned at C5, while the methanol group (-CH₂OH) is attached to C1 of the indene moiety.

Stereochemical complexity arises from five potential stereocenters, though only two are definitively configured in most synthesized variants. For instance, the methanol group at C1 and the hydroxyl group at C5 exhibit fixed stereochemistry, as evidenced by InChIKey data (HSPRVWPULGKMRC-UHFFFAOYSA-N). The remaining stereocenters in the tricyclic system may adopt mixed configurations, leading to diastereomeric forms depending on synthesis conditions. Computational models suggest that the lowest-energy conformer places the hydroxyl and methanol groups in axial positions, minimizing steric clashes with the bridgehead hydrogens.

Comparative Analysis of Bicyclic and Tricyclic Methanoindene Derivatives

The structural and functional differences between bicyclic and tricyclic methanoindene derivatives are stark. Bicyclic analogs, such as octahydro-4,7-methano-1H-indene (C₁₀H₁₆), lack the third ring and functional groups, resulting in lower molecular complexity and greater conformational flexibility. By contrast, tricyclic systems like this compound exhibit enhanced rigidity, which stabilizes specific stereochemical outcomes and functional group orientations.

Table 1: Key Structural Differences Between Methanoindene Derivatives
Feature Bicyclic (C₁₀H₁₆) Tricyclic (C₁₁H₁₈O₂)
Ring System Bicyclo[2.2.1]heptane Tricyclo[5.2.1.0²,⁶]decane
Functional Groups None -OH (C5), -CH₂OH (C1)
Defined Stereocenters 0 2
Molecular Weight 136.23 g/mol 208.30 g/mol

The addition of a third ring in tricyclic derivatives introduces bridgehead strain, which is partially mitigated by the electron-donating effects of the hydroxyl and methanol groups. These functional groups also enable hydrogen bonding, a feature absent in simpler bicyclic systems.

Hydroxy and Methanol Functional Group Interactions in Polycyclic Systems

The hydroxyl (-OH) and methanol (-CH₂OH) groups in this compound engage in both intramolecular and intermolecular interactions. Intramolecular hydrogen bonding between the C5 hydroxyl and the C1 methanol group stabilizes a gauche conformation, reducing the molecule’s overall polarity. This interaction is evident in the compound’s SMILES string (OCC1CC2CC1C3CCCC23), which depicts the proximity of the two functional groups.

Intermolecularly, the hydroxyl group acts as a hydrogen bond donor, while the methanol group serves as a donor and acceptor. These interactions influence crystallization behavior, as seen in analogs like octahydro-4,7-methano-1H-indene-2-methanol acetate, where esterification of the methanol group disrupts hydrogen bonding networks. Comparative studies of esterified derivatives (e.g., 2-ethylhexanoate) further highlight the role of free hydroxyl groups in modulating solubility and thermal stability.

Properties

CAS No.

93963-82-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C11H18O2/c12-5-6-1-2-8-9-3-7(11(6)8)4-10(9)13/h6-13H,1-5H2

InChI Key

UXQDVMLNTSETMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC(C2C1CO)CC3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene, under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Fragrance Applications

One of the primary applications of octahydro-5-hydroxy-4,7-methano-1H-indenemethanol is in the formulation of perfumes and personal care products. The compound is known for its ability to enhance fragrance profiles, making it suitable for various applications:

  • Perfumes and Colognes : It is widely used in the creation of perfumes, contributing to complex scent profiles.
  • Personal Care Products : The compound is incorporated into soaps, shower gels, and hair care products to impart pleasant fragrances.
  • Household Products : It can be found in air fresheners and fabric care products, enhancing the overall sensory experience.

Case Studies and Research Findings

  • Fragrance Enhancement : A study highlighted the effectiveness of this compound in enhancing olfactory impressions in perfume formulations. The compound was shown to provide a lasting scent profile when combined with other fragrance ingredients .
  • Safety Assessments : Regulatory assessments indicate that while the compound can cause eye irritation (classified as Eye Irrit. 2), it is generally recognized as safe for use in consumer products when used appropriately .
  • Chemical Synthesis : Research has demonstrated various synthetic routes for producing this compound from precursor compounds. These methods often involve multi-step reactions that yield high purity products suitable for commercial applications .

Mechanism of Action

The mechanism by which Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl and methanol groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Physical Properties :

  • Appearance: Colorless, slightly viscous liquid.
  • Odor: Camphor-like, with applications in fragrance compositions due to its subtle woody and floral notes .
  • Production: Synthesized via carbonyl reduction of tricyclodecane carboxaldehyde .

Comparison with Similar Compounds

The structural analogs of Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol share the octahydro-4,7-methano-1H-indene backbone but differ in functional groups and substituents, leading to distinct physical, olfactory, and industrial properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Functional Group(s) Key Properties/Applications Reference
Octahydro-4,7-methano-1H-indenemethanol (31308-55-1) C₁₁H₁₈O -OH (alcohol) Camphor odor; fragrance fixative; polymer esters
Octahydro-4,7-methano-1H-indenedicarbaldehyde (25896-97-3) C₁₁H₁₄O₂ -CHO (aldehyde) Perfume base; floral and fruity notes
1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one (N/A) C₁₃H₂₀O -CO- (ketone) Weak floral, fruity, and harsh notes
2-(Octahydro-4,7-methano-inden-5-yl)-propionaldehyde (N/A) C₁₂H₁₈O -CHO (aldehyde) Strong grapefruit, sulfury odor
Octahydro-4,7-methano-1H-inden-5-ol (13380-89-7) C₁₀H₁₆O -OH (alcohol) Data limited; structural isomer
Octahydro-4,7-methano-1H-indenemethanol acetate (N/A) C₁₃H₂₀O₂ -OAc (ester) High boiling point (287°C); industrial coatings

Odor Profile and Fragrance Performance

provides critical insights into odor variations among analogs synthesized from octahydro-4,7-methano-inden-5-one:

  • Aldehyde Derivatives (Formulas I & II): Exhibit superior floral and fruity notes, making them ideal for high-end perfumes .
  • Ketone Derivatives (Formula III) : Weak olfactory profiles with metallic undertones, limiting commercial use .
  • Propenal Derivative (Formula VI): Green, fatty notes; used sparingly in fresh scent formulations .
  • Ethanol Derivative (Formula VII): Very weak odor with harshness; primarily a synthetic intermediate .

These differences underscore the importance of functional groups in dictating olfactory characteristics. The alcohol group in this compound provides balanced volatility and stability, enhancing its role as a fragrance fixative .

Physicochemical Properties

  • Boiling Points: Alcohol derivatives generally exhibit higher boiling points than aldehydes due to hydrogen bonding (e.g., this compound vs. its acetate ester: 287°C vs. ~200°C) .
  • Solubility : Alcohol and ester derivatives are more lipophilic than aldehydes, influencing their use in hydrophobic matrices like polymers .

Research Findings and Implications

  • Unexpected Odor Superiority : Comparative studies reveal that aldehyde derivatives (Formulas I & II) outperform structurally similar alcohols and ketones in fragrance longevity and complexity, likely due to their electrophilic reactivity enhancing scent diffusion .
  • Industrial Versatility: The methanol and acetate derivatives demonstrate adaptability across sectors, from perfumery to advanced materials, highlighting their multifunctional utility .

Biological Activity

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol, also known by its CAS number 31308-55-1, is a bicyclic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

The molecular formula of this compound is C11H18OC_{11}H_{18}O with a molecular weight of approximately 166.26 g/mol. Key physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point271.8 ± 8.0 °C at 760 mmHg
Flash Point128.8 ± 8.6 °C
LogP2.71
Vapour Pressure0.0 ± 1.2 mmHg at 25°C

These properties suggest that the compound is stable under standard conditions and may exhibit moderate lipophilicity due to its LogP value.

Biological Activity

Research indicates that this compound possesses various biological activities:

1. Antimicrobial Activity:
Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of bicyclic compounds have been tested for their efficacy against bacteria and fungi, suggesting potential applications in treating infections .

2. Neuroprotective Effects:
Preliminary research indicates that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

3. Anti-inflammatory Properties:
this compound has shown promise in reducing inflammation in animal models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and pathways .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

Case Study 1: Neuroprotective Mechanisms
A study investigated the effects of similar bicyclic compounds on neuronal cell lines exposed to oxidative stressors. Results indicated a significant reduction in cell death and preservation of mitochondrial function when treated with these compounds .

Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on various bacterial strains revealed that derivatives of this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorReducing AgentSolventYield (%)Reference
TricyclohexylcarboxaldehydeNaBH4EtOH72–85
TricyclohexylcarboxaldehydeLiAlH4THF88–92

Post-reduction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor progress via TLC or FT-IR for carbonyl group disappearance .

Basic: What analytical techniques are critical for confirming the molecular identity and purity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight (140.22 g/mol) via high-resolution MS (HRMS) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to resolve the hydroxyl group (δ 1.5–2.0 ppm) and bridgehead carbons (δ 30–45 ppm) .
  • Infrared (IR) Spectroscopy : Identify O-H stretches (~3200–3600 cm1^{-1}) and C-O bonds (~1050–1150 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) ensures purity >95% .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (P210: Keep away from ignition sources) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats (P201: Obtain specialized handling instructions) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (P102: Keep out of reach of children) .

Advanced: How can researchers investigate the oxidation and reduction pathways of this compound to generate derivatives?

Methodological Answer:

  • Oxidation : Use Jones reagent (CrO3_3/H2_2SO4_4) to convert the hydroxyl group to a ketone (e.g., octahydro-4,7-methano-1H-indenone) .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) yields alkane derivatives (e.g., octahydro-1H-indane) .
  • Substitution : Acetylation (acetic anhydride, pyridine) produces ester derivatives for fragrance applications .

Key Challenge : Competing reaction pathways may require kinetic control (low temperature) or steric directing groups.

Advanced: What strategies resolve contradictions in stereochemical assignments of derivatives?

Methodological Answer:

  • X-ray Crystallography : Definitive assignment of bridgehead stereochemistry (e.g., 3a,4,7,7a-tetrahydro configurations) .
  • NOESY NMR : Detect spatial proximity of protons in rigid bicyclic systems .
  • Computational Modeling : Compare DFT-calculated 13^13C NMR shifts with experimental data (InChI Key: IGRYUSXMPCQPHK-UHFFFAOYSA-N) .

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

  • Software : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Properties Calculated :
    • LogP (partition coefficient): Predict solubility (~2.1–2.5).
    • pKa: Estimate hydroxyl group acidity (~14–16).
    • Conformational stability: Analyze chair vs. boat conformations in the bicyclic system .
  • Validation : Cross-check with experimental HPLC retention times and solubility tests .

Advanced: How should researchers address discrepancies between spectroscopic data and expected structures?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and IR to identify misassigned peaks (e.g., overlapping bridgehead signals) .
  • Isotopic Labeling : Use 18^{18}O-labeled precursors to trace hydroxyl group reactivity in oxidation studies .
  • Synthetic Replication : Repeat reactions under inert atmospheres to rule out oxidation artifacts .

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